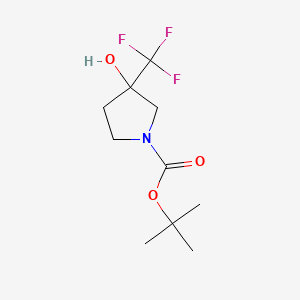
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 644970-36-5 . It has a molecular weight of 255.24 . The compound is typically stored in a sealed and dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Synthesis of N-heterocycles
Tert-butanesulfinamide, a related entity, is pivotal in the stereoselective synthesis of amines and their derivatives. It has been extensively used as a chiral auxiliary, particularly in asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).
Environmental Biodegradation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental impact and degradation pathways of tert-butyl compounds. Microorganisms capable of degrading ETBE through aerobic processes as a carbon and energy source, or via cometabolism, demonstrate the environmental behavior and potential remediation strategies for such compounds (Thornton et al., 2020).
Drug Discovery
Pyrrolidine, a core structural motif in "Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate," plays a significant role in drug discovery. Its presence in bioactive molecules for treating human diseases underscores the versatility and importance of the pyrrolidine scaffold in medicinal chemistry. The review covers bioactive molecules characterized by the pyrrolidine ring and its derivatives, exploring their impact on drug selectivity and biological profiles (Li Petri et al., 2021).
Synthetic Routes Analysis
The synthesis of vandetanib, a therapeutic compound, demonstrates the role of tert-butyl piperidine-1-carboxylate derivatives in facilitating complex synthetic routes. Analyzing different synthetic pathways underscores the utility of tert-butyl and pyrrolidine derivatives in the industrial production of pharmaceuticals, showcasing their commercial and practical significance in synthetic organic chemistry (Mi, 2015).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRQRZCMHBRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
![tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B592173.png)
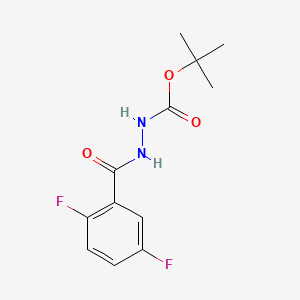
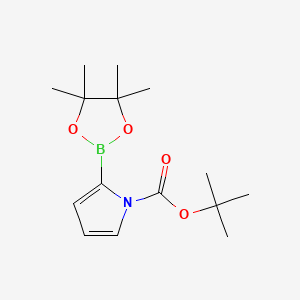
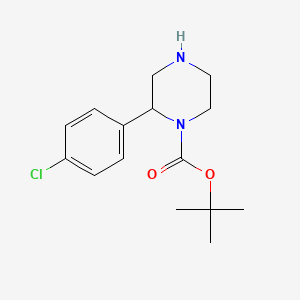
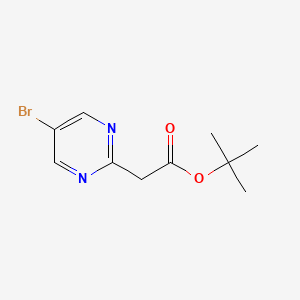

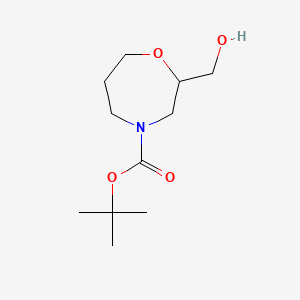
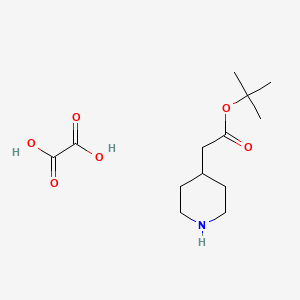

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)